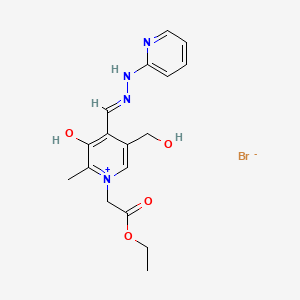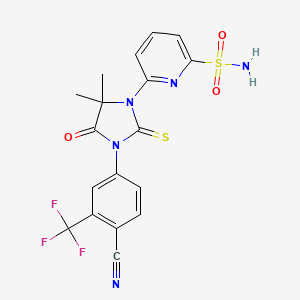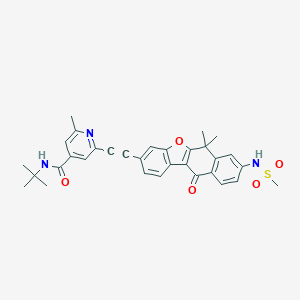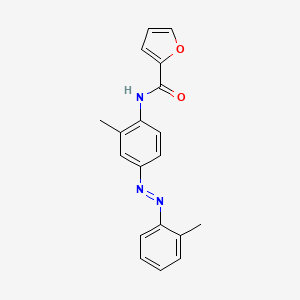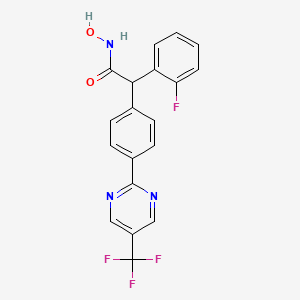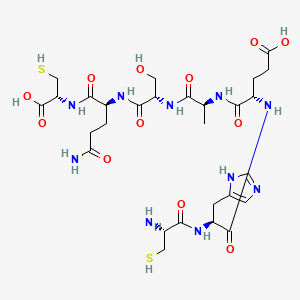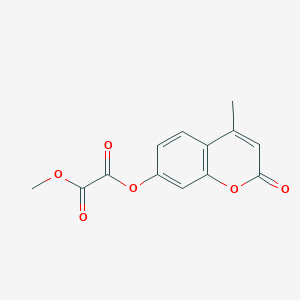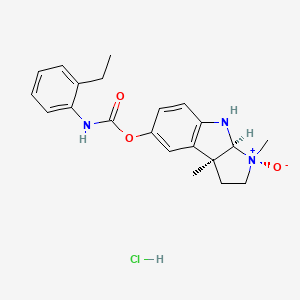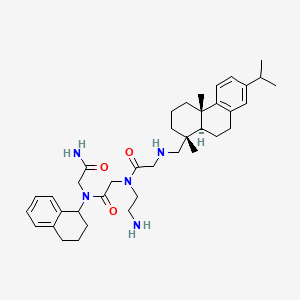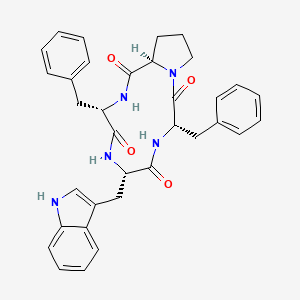
CJ-15208
Overview
Description
The compound C[L-Phe-D-pro-L-Phe-L-trp] is a macrocyclic tetrapeptide, also known as CJ-15,208. This compound is notable for its unique structure, which includes phenylalanine, proline, and tryptophan residues. It has been studied for its potential therapeutic applications, particularly in the field of opioid receptor antagonism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C[L-Phe-D-pro-L-Phe-L-trp] typically involves solid-phase peptide synthesis followed by cyclization in solution. The process begins with the sequential addition of amino acids to a resin-bound peptide chain. After the linear peptide is assembled, it is cleaved from the resin and cyclized to form the macrocyclic structure .
Industrial Production Methods: The use of automated peptide synthesizers can facilitate the production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: C[L-Phe-D-pro-L-Phe-L-trp] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tryptophan residue, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the peptide bonds and the overall structure of the compound.
Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .
Scientific Research Applications
C[L-Phe-D-pro-L-Phe-L-trp] has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: The compound is studied for its interactions with opioid receptors, particularly the kappa opioid receptor.
Medicine: It has potential therapeutic applications as an opioid receptor antagonist, which can be useful in treating conditions such as pain and addiction.
Industry: The compound’s unique structure makes it a valuable tool for developing new peptide-based drugs.
Mechanism of Action
C[L-Phe-D-pro-L-Phe-L-trp] exerts its effects primarily through its interaction with opioid receptors. It acts as an antagonist at the kappa opioid receptor, preventing the receptor from being activated by endogenous ligands. This mechanism is thought to involve the binding of the compound to the receptor’s active site, blocking the interaction of other molecules .
Comparison with Similar Compounds
Cyclo[Phe-D-Pro-Phe-D-Trp]: This stereoisomer of C[L-Phe-D-pro-L-Phe-L-trp] exhibits different opioid activity profiles.
Cyclo[Phe-D-Pro-Phe-Trp]: Another stereoisomer with distinct biological activities.
Cyclo[Pro-Pro-Phe-Phe]: A related cyclic peptide with different structural and functional properties.
Uniqueness: C[L-Phe-D-pro-L-Phe-L-trp] is unique due to its specific combination of amino acid residues and its ability to act as a kappa opioid receptor antagonist. This distinguishes it from other cyclic peptides that may have different receptor affinities and biological activities .
Properties
IUPAC Name |
(3S,6S,9S,12R)-3,9-dibenzyl-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZJWWQFOGQPRY-GCXHJFECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)
